molecular formula C26H50O4 B167166 Diisodecyl adipate CAS No. 27178-16-1

Diisodecyl adipate

Cat. No.: B167166
CAS No.: 27178-16-1
M. Wt: 426.7 g/mol
InChI Key: YKGYQYOQRGPFTO-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisodecyl adipate is synthesized through the esterification of adipic acid with isodecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where adipic acid and isodecyl alcohol are combined in the presence of a catalyst. The reaction mixture is heated to a specific temperature, usually around 150-200°C, to promote esterification. The resulting product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Diisodecyl adipate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions with other alcohols.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Dioctyl adipate (DOA)
  • Dioctyl phthalate (DOP)
  • Dioctyl terephthalate (DOTP)
  • Dioctyl sebacate (DOS)
  • Diisononyl phthalate (DINP)

Comparison: Diisodecyl adipate is unique in its combination of low volatility and excellent low-temperature performance, making it suitable for applications where both durability and flexibility are required. Compared to dioctyl adipate, this compound has a lower volatility, which enhances its performance in long-term applications. Unlike phthalate-based plasticizers such as dioctyl phthalate, this compound is considered to have lower toxicity and is a preferred choice in applications requiring safer plasticizers .

Properties

IUPAC Name

bis(8-methylnonyl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O4/c1-23(2)17-11-7-5-9-15-21-29-25(27)19-13-14-20-26(28)30-22-16-10-6-8-12-18-24(3)4/h23-24H,5-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGYQYOQRGPFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)CCCCC(=O)OCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274202
Record name Bis(8-methylnonyl) hexanedioate
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Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals
Record name Hexanedioic acid, 1,6-diisodecyl ester
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CAS No.

27178-16-1, 142-53-0
Record name Diisodecyl adipate
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Record name Hexanedioic acid, 1,6-diisodecyl ester
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Record name Bis(8-methylnonyl) hexanedioate
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Record name Diisodecyl adipate
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Record name DIISODECYL ADIPATE
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Synthesis routes and methods

Procedure details

A standard 2-liter esterification apparatus was charged with 292 g adipic acid and 727 g isodecyl alcohol. The mixture was heated to reflux, removing water as formed. After 30 minutes of reflux the temperature was 215° C. and 40 ml of water was collected, at which time 0.9 g of catalyst compound ATC-I was added to the flask. The pressure was reduced as needed to maintain the reflux temperature at 220° C. After an additional 45 minutes the water of reaction was collected and the acid number of the residue was measured to be 0.01 mg KOH/g. Heating was discontinued and excess alcohol removed as the pressure was reduced to 20 torr. The reaction mixture was cooled to 170° C., the catalyst was hydrolyzed and the remaining alcohol removed by steam distillation using 100 ml water during 2 hours at 100 torr. The residue was filtered with a No. 1 Whatman paper coated with diatomaceous earth to yield a clear residue product diisodecyl adipate (DIDA) (nD25 =1.4502) having an acid number of 0.05 mg KOH/g and color of 15 APHA. The product remained clear after storage for six months at ambient temperature.
Quantity
292 g
Type
reactant
Reaction Step One
Quantity
727 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does curing temperature influence the properties of hybrid films containing diisodecyl adipate on tinplate?

A: Curing temperature plays a critical role in determining the final properties of hybrid films containing DIDA. Higher curing temperatures influence the kinetics of hydrolysis and condensation reactions during the sol-gel process. [] This can lead to increased layer thickness and improved barrier effects against corrosion on tinplate. []

Q2: Can you elaborate on the effect of this compound on the morphology and properties of poly(lactic acid)/thermoplastic starch blends?

A: When used as a plasticizer in poly(lactic acid) (PLA) and thermoplastic starch (TPS) blends, DIDA significantly influences the morphology, mechanical properties, and barrier properties of the resulting sheets. [] Its higher molecular weight, compared to diethyl adipate (DEA), contributes to improved mechanical and barrier properties. [] Microscopic analysis revealed that DIDA promotes different morphologies (dispersed or co-continuous structures) depending on the PLA/TPS ratio, directly impacting the material's properties. []

Q3: Can this compound be used in applications beyond PVC plasticization, and what advantages does it offer?

A: Yes, DIDA has shown promise in creating innovative materials like thermoplastic electroactive gels. [] These gels, formed using DIDA and polyvinyl chloride, exhibit electromechanical activity and can be easily fabricated using heat-based methods like 3D-printing and extrusion. [] This overcomes the limitations of traditional solvent-based fabrication and opens new possibilities for artificial muscle development and soft robotics. [, ]

Q4: What are the environmental considerations associated with this compound?

A: While DIDA is widely used, it's essential to acknowledge its potential environmental impact. The research highlights the presence of DIDA as a contaminant in recycled paper fibers. [] This necessitates effective treatment methods to remove DIDA and similar plasticizers during the recycling process to ensure the quality of recycled materials and minimize environmental contamination. []

Q5: Are there any studies on alternative plasticizers to this compound, particularly in the context of potential toxicity concerns?

A: Research has explored alternatives to DIDA, especially given concerns about the endocrine-disrupting effects of some plasticizers. [] In a study comparing DIDA to other DEHP replacements in a fetal rat testis organ culture model, DIDA showed minimal toxicity compared to the legacy compound MEHP. [] This suggests that DIDA could be a safer alternative in specific applications, although further investigation is needed. []

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